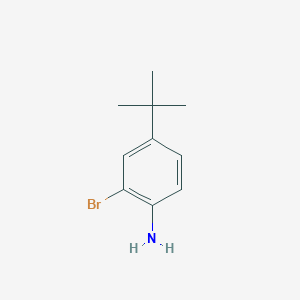![molecular formula C13H15NO4 B010164 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate CAS No. 51727-47-0](/img/structure/B10164.png)
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate (PAMA) is a monomer used in the synthesis of polymers with various applications in the field of biomedicine and material science. PAMA has been extensively studied for its unique properties, which include biocompatibility, biodegradability, and tunable mechanical properties.
科学的研究の応用
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate has been used in various scientific research applications, including drug delivery, tissue engineering, and biosensors. 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have been shown to be effective drug carriers due to their biocompatibility and ability to encapsulate hydrophobic drugs. 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels have also been used in tissue engineering applications due to their ability to mimic the mechanical properties of natural tissues. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based biosensors have been developed for the detection of various biomolecules, including glucose and cholesterol.
作用機序
The mechanism of action of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers depends on their specific application. In drug delivery applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers encapsulate drugs and release them in a controlled manner, either through diffusion or degradation of the polymer matrix. In tissue engineering applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels provide a scaffold for cell growth and tissue regeneration. In biosensor applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers are used as a transducer to convert the biochemical signal into a measurable signal.
生化学的および生理学的効果
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have been shown to have minimal toxicity and are biocompatible with various cell types. In vitro studies have shown that 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels support cell growth and proliferation. In vivo studies have shown that 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers are biodegradable and do not elicit an immune response.
実験室実験の利点と制限
One advantage of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their tunable mechanical properties, which can be adjusted by varying the monomer ratio or crosslinking density. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have a high loading capacity for hydrophobic drugs. However, one limitation of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their sensitivity to pH and temperature, which can affect their stability and drug release kinetics.
将来の方向性
For 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers include the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers could be used in combination with other materials, such as nanoparticles or peptides, to enhance their properties. Further research is also needed to investigate the long-term effects of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers in vivo and their potential for clinical translation.
In conclusion, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate is a versatile monomer with various applications in the field of biomedicine and material science. Its unique properties, including biocompatibility, biodegradability, and tunable mechanical properties, make it a promising candidate for the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers and their future applications.
合成法
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 4-aminobenzoic acid, followed by esterification with 2-hydroxyethyl methacrylate. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.
特性
CAS番号 |
51727-47-0 |
|---|---|
製品名 |
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate |
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
2-(phenylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
InChIキー |
UQFMGLLQCSSNQM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
正規SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
その他のCAS番号 |
51727-47-0 |
同義語 |
2-[[(phenylamino)carbonyl]oxy]ethyl methacrylate; 2-methyl-2-propenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; 2-Methylpropenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; Phenylcarbamic acid 2-(methacryloyloxy)ethyl ester; 2-Propenoic acid, |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



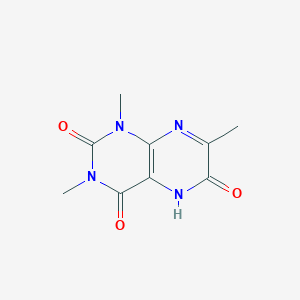
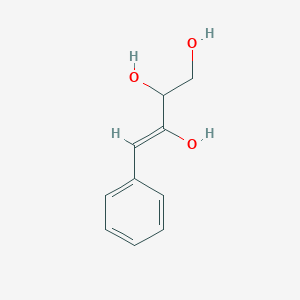
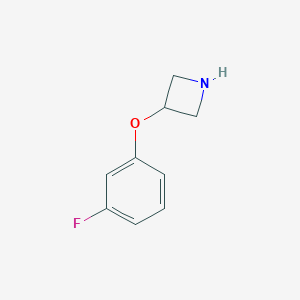
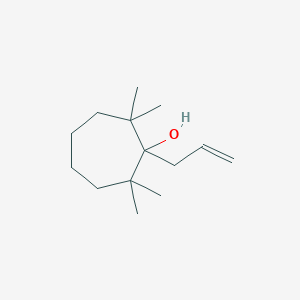
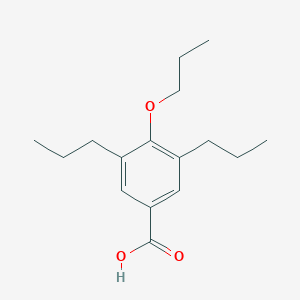
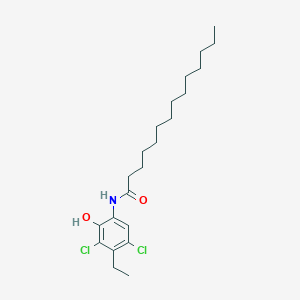
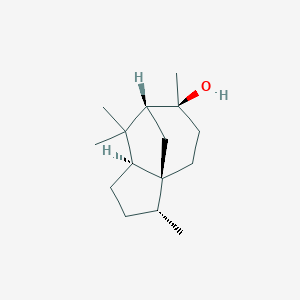
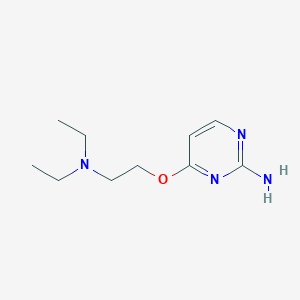
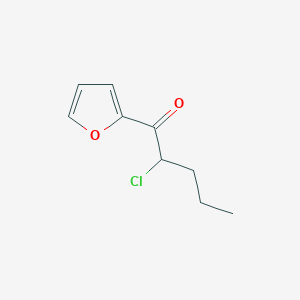



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
